(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-difluoro-3-phenylpropanoic acid
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Overview
Description
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-difluoro-3-phenylpropanoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protective group for amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-difluoro-3-phenylpropanoic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. Techniques such as continuous flow synthesis and the use of automated peptide synthesizers can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-difluoro-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the fluorenylmethoxycarbonyl group or other parts of the molecule.
Substitution: The difluoro and phenyl groups can be substituted with other groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide for azide substitution, isobutoxycarbonyl chloride for mixed anhydride formation, and various oxidizing and reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the existing groups on the molecule.
Scientific Research Applications
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-difluoro-3-phenylpropanoic acid has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound can be used as a building block for the synthesis of biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-difluoro-3-phenylpropanoic acid involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing the free amino group, which can then participate in further reactions. The difluoro and phenyl groups contribute to the compound’s stability and reactivity, allowing it to interact with various biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((diphenyl(p-tolyl)methyl)amino)hexanoic acid: Another Fmoc-protected amino acid derivative with different substituents.
Fmoc-D-N-Me-Nva-OH: A similar compound used in peptide synthesis with a different amino acid backbone.
Uniqueness
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-difluoro-3-phenylpropanoic acid is unique due to the presence of both difluoro and phenyl groups, which enhance its stability and reactivity compared to other Fmoc-protected amino acids. This makes it particularly useful in the synthesis of complex peptides and other organic molecules .
Properties
Molecular Formula |
C24H19F2NO4 |
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Molecular Weight |
423.4 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-difluoro-3-phenylpropanoic acid |
InChI |
InChI=1S/C24H19F2NO4/c25-24(26,15-8-2-1-3-9-15)21(22(28)29)27-23(30)31-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-21H,14H2,(H,27,30)(H,28,29)/t21-/m1/s1 |
InChI Key |
ANURCXMGTKJXJF-OAQYLSRUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C([C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(F)F |
Origin of Product |
United States |
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